molecular formula C18H12Br3N B153671 Tris(4-bromophenyl)amine CAS No. 4316-58-9

Tris(4-bromophenyl)amine

Cat. No. B153671
CAS RN: 4316-58-9
M. Wt: 482 g/mol
InChI Key: ZRXVCYGHAUGABY-UHFFFAOYSA-N
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Description

Tris(4-bromophenyl)amine is a compound that has been studied for its electrochemical and photochemical properties. It serves as an electron transfer mediator in various oxidation reactions and has been utilized in the synthesis of other chemical compounds due to its reactivity and structural characteristics.

Synthesis Analysis

The synthesis of tris(4-bromophenyl)amine derivatives and related compounds has been explored in several studies. For instance, tris(4-bromophenyl)aminium hexachloroantimonate was used as a "waste-utilized"-type initiator for the chlorination of pyrroles via C-H activation relay . Additionally, a practical and efficient synthesis of tris(4-formylphenyl)amine, a derivative of tris(4-bromophenyl)amine, was described, highlighting a two-flask synthesis method that offers higher yields and convenience over previous procedures .

Molecular Structure Analysis

The molecular structure of tris(4-bromophenyl)amine and its derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the solid-state structure of tris(4-hydroxy-3,5-diisopropylbenzyl)amine, a related compound, was determined by single-crystal X-ray diffraction . The molecular and crystal structures of tri(biphenyl-4-yl)amine, another derivative, were also determined, providing insight into its glass-forming properties and amorphous nature .

Chemical Reactions Analysis

Tris(4-bromophenyl)amine participates in various chemical reactions. It mediates the oxidation of amines, converting benzyl amines to Schiff bases . It also plays a role in the photochemical co-oxidation of sulfides and phosphines, where its radical cation intermediates are involved in the formation of sulfoxides and phosphine oxides . Furthermore, the compound has been used in the indirect anodic oxidation of amines and in the synthesis of novel trinuclear titanium complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(4-bromophenyl)amine and its derivatives have been extensively studied. For instance, the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile was examined, revealing an EC' mechanism for the oxidation of 2,6-lutidine . The photo- and electro-active properties of tri(biphenyl-4-yl)amine were investigated, showing that it forms an amorphous glass with a high hole drift mobility, which is significant for its applications in electronic materials .

Scientific Research Applications

Photoredox Catalysis

  • Application : Tris(4-bromophenyl)amine is used in hole-mediated photoredox catalysis . It forms tunable, precomplexing and potent photooxidants in their photoexcited states .
  • Method : The process involves the use of tris(4-bromophenyl)amine in its photoexcited state to oxidize molecules beyond the solvent window limits of cyclic voltammetry .
  • Results : The use of tris(4-bromophenyl)amine in photoredox catalysis allows for the activation of small organic molecules and unlocks extremely high oxidative potentials .

Synthesis of Polyarylenevinylenes

  • Application : Tris(4-bromophenyl)amine is used in the synthesis of linear and hyperbranched triphenylamine-based polyarylenevinylenes .
  • Method : The synthesis involves the Wittig polycondensation reaction at room temperature using tris(4-bromophenyl)amine and bis- or tris-phosphonium salts .
  • Results : The resulting polymers exhibit good optoelectronic properties and are suitable for use in organic light-emitting diodes (OLED), organic field-effect transistors (OFET), and photovoltaic applications .

Chemical Doping of Conjugated Polymers

  • Application : Tris(4-bromophenyl)amine is used as a strong oxidant for the chemical doping of conjugated polymers .
  • Method : The process involves the use of tris(4-bromophenyl)amine as an oxidant to alter the electronic properties of conjugated polymers .
  • Results : The doping process enhances the conductivity of the polymers, making them suitable for use in various electronic devices .

Photoredox Catalysis

  • Application : Tris(4-bromophenyl)amine is used in hole-mediated photoredox catalysis . It forms tunable, precomplexing and potent photooxidants in their photoexcited states .
  • Method : The process involves the use of tris(4-bromophenyl)amine in its photoexcited state to oxidize molecules beyond the solvent window limits of cyclic voltammetry .
  • Results : The use of tris(4-bromophenyl)amine in photoredox catalysis allows for the activation of small organic molecules and unlocks extremely high oxidative potentials .

Synthesis of Polyarylenevinylenes

  • Application : Tris(4-bromophenyl)amine is used in the synthesis of linear and hyperbranched triphenylamine-based polyarylenevinylenes .
  • Method : The synthesis involves the Wittig polycondensation reaction at room temperature using tris(4-bromophenyl)amine and bis- or tris-phosphonium salts .
  • Results : The resulting polymers exhibit good optoelectronic properties and are suitable for use in organic light-emitting diodes (OLED), organic field-effect transistors (OFET), and photovoltaic applications .

Chemical Doping of Conjugated Polymers

  • Application : Tris(4-bromophenyl)amine is used as a strong oxidant for the chemical doping of conjugated polymers .
  • Method : The process involves the use of tris(4-bromophenyl)amine as an oxidant to alter the electronic properties of conjugated polymers .
  • Results : The doping process enhances the conductivity of the polymers, making them suitable for use in various electronic devices .

Safety And Hazards

Tris(4-bromophenyl)amine has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Tris(4-bromophenyl)amine has been used in the synthesis of porous luminescent covalent-organic polymers (COPs) , indicating its potential in the field of material science. It has also been used as a strong oxidant for the chemical doping of conjugated polymers .

properties

IUPAC Name

4-bromo-N,N-bis(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXVCYGHAUGABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347202
Record name Tris(4-bromophenyl)amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-bromophenyl)amine

CAS RN

4316-58-9
Record name Tris(4-bromophenyl)amine
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Record name Tris(4-bromophenyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
870
Citations
V Pasala, C Ramachandra… - Journal of The …, 2018 - iopscience.iop.org
Redox flow batteries (RFBs) are considered a vital part of the energy storage system for storing the energy generated from the renewable energy sources such as wind and solar. …
Number of citations: 9 iopscience.iop.org
AJ Wain, I Streeter, M Thompson… - The Journal of …, 2006 - ACS Publications
The electrochemical oxidation of tris(4-bromophenyl)amine in the presence of 2,6-lutidine is examined in acetonitrile. Voltammetric and spectroscopic investigations suggest that the …
Number of citations: 19 pubs.acs.org
AC Herath, JY Becker - Electrochimica acta, 2010 - Elsevier
The electrochemical behavior of tris(4-bromophenyl)amine (TBPA) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) was comparatively studied in room temperature ionic liquids (RTILs…
Number of citations: 8 www.sciencedirect.com
YX Zhang - Journal of Solid State Chemistry, 2023 - Elsevier
A new series of TPATTh-based CMPs have been synthesized via a readily synthetic scheme of C–H direct arylation polymerization (DAP) that involves thiophene-flanked arenes, tris[4-(…
Number of citations: 2 www.sciencedirect.com
M Quiroz-Guzman, SN Brown - Acta Crystallographica Section C …, 2010 - scripts.iucr.org
Both the radical cation tris(4-bromophenyl)aminium hexachloridoantimonate (`Magic Blue'), (C18H12Br3N)[SbCl6], (I), and neutral tris(4-bromophenyl)amine, C18H12Br3N, (II), show …
Number of citations: 21 scripts.iucr.org
AC Herath, JY Becker - Journal of Electroanalytical Chemistry, 2008 - Elsevier
A reversible one-electron oxidation of tris(4-bromophenyl)amine (TBPA) in acetonitrile or 1-butyl-3-methylimidazoliumhexafluorophosphate [BMIm][PF6] media unambiguously …
Number of citations: 8 www.sciencedirect.com
J Feng, Y Li, M Yang - European polymer journal, 2008 - Elsevier
A hyperbranched copolymer (HTP) containing triphenylamine and divinyl bipyridyl units has been synthesized via Heck coupling reaction from 5,5′-divinyl-2,2′-bipyridyl and tris(4-…
Number of citations: 15 www.sciencedirect.com
X Du, J Zhao, W Liu, K Wang, S Yuan… - Journal of Materials …, 2016 - pubs.rsc.org
Charge transport materials play a crucial role in organic light-emitting diodes (OLEDs) due to their effect on reducing the operating voltage and enhancing the power efficiency. To …
Number of citations: 22 pubs.rsc.org
SM Bonesi, S Protti, A Albini - The Journal of Organic Chemistry, 2018 - ACS Publications
The photochemistry of tris(p-bromophenyl)amine was investigated in a nitrogen- and oxygen-flushed solution under laser flash photolysis conditions. The detected intermediates were …
Number of citations: 18 pubs.acs.org
TH Nguyen, TT Bui, TP Le Nguyen, NXD Mai… - Optical Materials: X, 2023 - Elsevier
In this work, two novel hyperbranched conjugated polymers poly(tris(4-(10-(2-ethylhexyl)-10H-phenoxazin-3-yl)phenyl)amine) (P1) and poly (tris(4-(7-(benzo[c][1,2,5]thiadiazol-4-yl)-10-(…
Number of citations: 0 www.sciencedirect.com

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